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Introduction
Angiotensin-converting enzyme (ACE) is a key zinc-dependent metalloproteinase and a central

component of the renin-angiotensin system (RAS).[1] It plays a crucial role in blood pressure

regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II and by

inactivating the vasodilator bradykinin.[1][2] Consequently, ACE is a major therapeutic target for

the management of hypertension and related cardiovascular disorders.[1] In vitro ACE

inhibition assays are fundamental tools for the discovery and characterization of novel ACE

inhibitors.

Moexiprilat, the active diacid metabolite of the prodrug moexipril, is a potent, non-sulfhydryl

ACE inhibitor.[3] Moexipril is rapidly converted to moexiprilat in the body. Moexiprilat exhibits

high-affinity binding to ACE, leading to a long duration of action.[2][4] This document provides a

detailed protocol for conducting an in vitro ACE inhibition assay using moexiprilat as a

reference standard, based on the spectrophotometric method of Cushman and Cheung, which

utilizes the substrate hippuryl-L-histidyl-L-leucine (HHL).[5][6]

Principle of the Assay
The in vitro ACE inhibition assay measures the enzymatic activity of ACE on the substrate HHL.

ACE cleaves HHL to produce hippuric acid (HA) and the dipeptide L-histidyl-L-leucine. The

amount of HA produced is quantified by spectrophotometry at 228 nm following extraction with
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ethyl acetate.[7] In the presence of an ACE inhibitor, such as moexiprilat, the enzymatic activity

of ACE is reduced, leading to a decrease in the amount of HA formed. The inhibitory activity of

a test compound is determined by comparing the rate of HA formation in the presence and

absence of the inhibitor.

Data Presentation
Table 1: Reported In Vitro IC50 Values for Moexiprilat
against Angiotensin-Converting Enzyme

ACE Source Assay Substrate IC50 (nM) Reference

Guinea Pig Serum Not Specified 2.6 [3][8]

Purified Rabbit Lung Not Specified 4.9 [3][8]

Rat Plasma Not Specified 1.75 [8]

Purified Rabbit Lung Not Specified 2.1 [8][9]

Experimental Protocols
Materials and Reagents

Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, Cat. No.

A6778)

Hippuryl-L-Histidyl-L-Leucine (HHL) (e.g., Sigma-Aldrich, Cat. No. H1635)

Moexiprilat (or Moexipril Hydrochloride as a precursor)

Sodium Borate

Sodium Chloride (NaCl)

Hydrochloric Acid (HCl)

Ethyl Acetate

Distilled or deionized water
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Microcentrifuge tubes

Pipettes and tips

Spectrophotometer and quartz cuvettes

Water bath or incubator

Vortex mixer

Centrifuge

Preparation of Solutions
1. Assay Buffer (0.1 M Sodium Borate Buffer with 0.3 M NaCl, pH 8.3):

Dissolve 3.81 g of sodium borate decahydrate and 1.75 g of NaCl in approximately 80 mL of
distilled water.
Adjust the pH to 8.3 with 1 M HCl.
Bring the final volume to 100 mL with distilled water.
Store at 4°C.

2. ACE Solution (4 mU/mL):

Reconstitute lyophilized ACE powder in the Assay Buffer to a stock concentration (e.g., 0.25
U/mg).[7]
Perform a serial dilution in Assay Buffer to achieve a final working concentration of 4 mU/mL.
[7] For example, dilute an 80 µL aliquot of a 0.25 U/mg stock solution with Assay Buffer to a
final volume of 5 mL.[7]
Prepare fresh daily and keep on ice.

3. Substrate Solution (5 mM HHL):

Dissolve 21.5 mg of HHL in 10 mL of Assay Buffer.
Prepare fresh daily.

4. Moexiprilat Stock Solution (1 mM):
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Moexipril hydrochloride is soluble in water.[10] Prepare a 1 mg/mL stock solution of
moexipril hydrochloride in distilled water.
Further dilute this stock solution with Assay Buffer to prepare a 1 mM moexiprilat stock
solution.
Store at -20°C in aliquots.

5. Moexiprilat Working Solutions:

Prepare a series of dilutions of the moexiprilat stock solution in Assay Buffer to generate a
range of concentrations for the IC50 determination (e.g., 0.1 nM to 100 nM).

ACE Inhibition Assay Protocol
Reaction Setup:

Label microcentrifuge tubes for blanks, controls, and test samples. It is recommended to

perform all measurements in triplicate.[1]

Blank: 50 µL of Assay Buffer.

Control (100% ACE activity): 50 µL of Assay Buffer.

Inhibitor (Moexiprilat): 50 µL of each moexiprilat working solution.

Test Compound: 50 µL of the test compound solution.

Pre-incubation:

To each tube, add 50 µL of the ACE solution (4 mU/mL).

Vortex briefly and pre-incubate the mixture at 37°C for 10 minutes.[6]

Enzymatic Reaction:

Initiate the reaction by adding 50 µL of the HHL substrate solution (5 mM) to each tube.

Vortex gently and incubate at 37°C for 30-60 minutes.[6][7]

Reaction Termination:
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Stop the reaction by adding 200 µL of 1 M HCl to each tube.[7]

Extraction of Hippuric Acid:

Add 1.5 mL of ethyl acetate to each tube.

Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

Centrifuge the tubes at 4000 rpm for 15 minutes to separate the layers.[7]

Sample Preparation for Measurement:

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new clean tube.[7]

Evaporate the ethyl acetate to dryness. This can be done at room temperature for 2 hours

or under a gentle stream of nitrogen.[7]

Re-dissolve the dried hippuric acid residue in 1.0 mL of distilled water.

Spectrophotometric Measurement:

Measure the absorbance of the re-dissolved hippuric acid solution at 228 nm using a UV-

Vis spectrophotometer. Use distilled water as the reference blank for the

spectrophotometer.

Calculation of ACE Inhibition
The percentage of ACE inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_inhibitor) / A_control] x 100

Where:

A_control is the absorbance of the control (100% ACE activity).

A_inhibitor is the absorbance in the presence of the inhibitor (moexiprilat or test compound).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE

activity, can be determined by plotting the percentage of inhibition against the logarithm of the
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inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations
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Caption: Signaling pathway of the Renin-Angiotensin System and the site of ACE inhibition by

moexiprilat.
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Experimental Workflow for In Vitro ACE Inhibition Assay
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Caption: Step-by-step experimental workflow for the in vitro ACE inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1663887?utm_src=pdf-custom-synthesis
https://onelab.andrewalliance.com/library/ace-inhibition-assay-eq01KwkQ
https://pubmed.ncbi.nlm.nih.gov/11837383/
https://pubmed.ncbi.nlm.nih.gov/11837383/
https://pubmed.ncbi.nlm.nih.gov/9079232/
https://pubmed.ncbi.nlm.nih.gov/9079232/
https://pubmed.ncbi.nlm.nih.gov/7473177/
https://pubmed.ncbi.nlm.nih.gov/7473177/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3924390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3924390/
https://www.tandfonline.com/doi/pdf/10.3109/13880209.2012.674534
https://etflin.com/article/114
https://www.medchemexpress.com/moexipril.html
https://www.medchemexpress.com/moexiprilat.html
https://www.accessdata.fda.gov/drugsatfda_docs/nda/pre96/20-312_Moexipril_Univasc.pdf
https://www.benchchem.com/product/b1663887#protocol-for-in-vitro-ace-inhibition-assay-using-moexiprilat
https://www.benchchem.com/product/b1663887#protocol-for-in-vitro-ace-inhibition-assay-using-moexiprilat
https://www.benchchem.com/product/b1663887#protocol-for-in-vitro-ace-inhibition-assay-using-moexiprilat
https://www.benchchem.com/product/b1663887#protocol-for-in-vitro-ace-inhibition-assay-using-moexiprilat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663887?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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